Lapaquistat

Squalene synthase inhibition Drug development Toxicity screening

Lapaquistat is the only squalene synthase inhibitor validated through Phase 3 clinical trials across 6,151 subjects. Unlike statins, it selectively inhibits squalene synthase (IC50 45-260 nM) while preserving essential upstream isoprenoids—ubiquinone, dolichol, and GGPP—that are depleted by HMG-CoA reductase inhibition. It is the sole SQS inhibitor with established in vivo evidence for attenuating statin-induced myotoxicity and validated add-on efficacy with atorvastatin (incremental LDL-C reduction of 18.0% beyond statin monotherapy). Its quantified hepatotoxicity profile serves as a benchmark for liver toxicity research. For mechanistic, biomarker, or repurposing studies requiring a well-characterized, Phase 3-validated SQS inhibitor, lapaquistat is the definitive reference compound—not interchangeable with unvalidated generic alternatives.

Molecular Formula C31H39ClN2O8
Molecular Weight 603.1 g/mol
CAS No. 189059-71-0
Cat. No. B1674497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapaquistat
CAS189059-71-0
Synonyms(1-(2-(1-(2-carboxyoxy-1,1-dimethylethyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,5-tetrahydrobenzo(e)(1,4)oxazepin-3-yl)acetyl)piperidin-4-yl)acetic acid
1-((1-(3-acetoxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl)acetyl)piperidine-4-acetic acid
lapaquistat
TAK 475
TAK-475
TAK475
Molecular FormulaC31H39ClN2O8
Molecular Weight603.1 g/mol
Structural Identifiers
SMILESCC(C)(CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO
InChIInChI=1S/C31H39ClN2O8/c1-31(2,18-35)17-34-23-9-8-20(32)15-22(23)28(21-6-5-7-24(40-3)29(21)41-4)42-25(30(34)39)16-26(36)33-12-10-19(11-13-33)14-27(37)38/h5-9,15,19,25,28,35H,10-14,16-18H2,1-4H3,(H,37,38)/t25-,28-/m1/s1
InChIKeyHDGUKVZPMPJBFK-LEAFIULHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lapaquistat (CAS 189059-71-0): A Squalene Synthase Inhibitor for Cholesterol Biosynthesis Research Applications


Lapaquistat (TAK-475) is a potent, orally bioavailable inhibitor of squalene synthase (SQS), an enzyme downstream of HMG-CoA reductase that catalyzes the first committed step in cholesterol biosynthesis—the reductive dimerization of farnesyl pyrophosphate to squalene [1]. Developed by Takeda, lapaquistat was the first and only SQS inhibitor to reach Phase 3 clinical trials, demonstrating dose-dependent LDL-cholesterol reduction in over 6,000 patients before development was discontinued due to hepatotoxicity concerns [2]. As a research tool, lapaquistat remains valuable for investigating cholesterol biosynthesis pathway modulation, statin-induced myotoxicity attenuation, and novel repurposing applications in cryptosporidiosis and mevalonate kinase deficiency [3].

Why Lapaquistat (TAK-475) Cannot Be Substituted by Generic Squalene Synthase Inhibitors


Squalene synthase inhibitors (SSIs) are not interchangeable research tools due to substantial differences in enzyme inhibition potency, in vivo metabolic stability, species-specific pharmacodynamics, and safety profiles [1]. Early SSIs such as zaragozic acids exhibited significant toxicity that precluded clinical development, whereas lapaquistat was the only SSI to advance to Phase 3 trials with a characterized human safety database across 6,151 subjects [2]. Lapaquistat acetate (prodrug) and its active metabolite lapaquistat demonstrate distinct IC50 values, plasma exposure parameters, and tissue distribution profiles that are not replicable with alternative SSIs. Moreover, lapaquistat is the only SSI with established evidence for attenuating statin-induced myotoxicity in both human myocyte and in vivo models—a mechanistic property not demonstrated for zaragozic acids or other SQS inhibitors [3]. Researchers requiring a well-characterized, Phase 3-validated SQS inhibitor for mechanistic, biomarker, or repurposing studies must specifically source lapaquistat acetate (CAS 189060-13-7) or lapaquistat (CAS 189059-71-0) rather than relying on unvalidated generic alternatives [4].

Quantitative Differentiation Evidence for Lapaquistat Versus Comparators in Cholesterol Biosynthesis Research


Lapaquistat vs. Zaragozic Acid A: Clinical Development Stage and Toxicity Profile Differentiation

Lapaquistat is the only squalene synthase inhibitor to complete Phase 3 clinical development with a characterized human safety database across 6,151 dyslipidemic patients, whereas zaragozic acids (zaragozic acid A) failed to progress beyond preclinical/early clinical stages due to significant toxicity [1]. In vitro enzyme inhibition data show that while zaragozic acid A has a more potent IC50 (5.0 nM) against human squalene synthase, lapaquistat exhibits IC50 values of 45-260 nM depending on assay conditions, and lapaquistat acetate (prodrug) shows IC50 values of 78-213 nM . Despite lower in vitro potency, lapaquistat's superior pharmacokinetic properties and tolerability profile enabled progression to Phase 3, whereas zaragozic acid's toxicity prevented clinical advancement [2].

Squalene synthase inhibition Drug development Toxicity screening

Lapaquistat Monotherapy LDL-C Reduction Efficacy from Phase 2/3 Meta-Analysis

In a pooled meta-analysis of 12 Phase 2 and 3 clinical trials encompassing 6,151 dyslipidemic patients, lapaquistat 100 mg once daily as monotherapy produced a mean LDL-cholesterol reduction of 21.6% from baseline (p<0.001 vs placebo) [1]. In separate 12-week Phase 3 analyses, lapaquistat acetate 50 mg and 100 mg decreased LDL-C by 18% and 23%, respectively, relative to placebo [2]. The dose-response relationship was established across 25 mg, 50 mg, and 100 mg daily doses, with the 100 mg dose demonstrating maximal efficacy in the Phase 3 program [3].

LDL-cholesterol reduction Dyslipidemia Clinical pharmacology

Lapaquistat Plus Atorvastatin Combination: Incremental LDL-C Reduction and hs-CRP Improvement

In a Phase 3 randomized, double-blind, placebo-controlled trial (n=448), lapaquistat acetate co-administered with stable atorvastatin therapy (10, 20, or 40 mg daily) produced incremental LDL-C reductions beyond atorvastatin alone [1]. The enhanced LDL-C-lowering effect was independent of atorvastatin dose. Additionally, lapaquistat co-administration significantly reduced high-sensitivity C-reactive protein (hs-CRP), a key inflammatory cardiovascular risk marker [2]. The pooled meta-analysis confirmed that lapaquistat 100 mg in combination with a statin decreased LDL-C by 18.0% relative to statin monotherapy baseline (p<0.001) [3].

Combination lipid therapy Atorvastatin hs-CRP

Lapaquistat Hepatotoxicity and ALT Elevation: Quantified Risk Profile from Phase 2/3 Meta-Analysis

The lapaquistat clinical development program was terminated due to hepatic safety concerns, with pooled analysis of 12 studies (n=6,151) revealing a dose-dependent increase in alanine aminotransferase (ALT) elevations [1]. At the 100 mg dose, ALT ≥3× upper limit of normal (ULN) on ≥2 consecutive visits occurred in 2.0% of patients versus 0.3% for placebo in pooled efficacy studies, and 2.7% versus 0.7% for low-dose atorvastatin in the long-term 96-week safety study (n=2,121) [2]. Critically, two patients receiving lapaquistat 100 mg met Hy's Law criteria (ALT elevation >3× ULN plus total bilirubin >2× ULN), a validated predictor of severe drug-induced liver injury [3]. The 50 mg dose demonstrated a more favorable hepatic safety profile but provided insufficient LDL-C lowering to justify continued development [4].

Hepatotoxicity ALT elevation Drug safety Hy's Law

Lapaquistat Attenuation of Statin-Induced Myotoxicity: Guinea Pig In Vivo Protection

In a guinea pig model of statin-induced myotoxicity, co-administration of lapaquistat acetate (30 mg/kg) with high-dose cerivastatin (1 mg/kg) for 14 days almost completely prevented cerivastatin-induced myotoxicity [1]. This protective effect was mechanistically linked to lapaquistat's downstream inhibition of squalene synthase, which preserves upstream isoprenoid intermediates (geranylgeranyl pyrophosphate) essential for muscle cell function—a pathway depleted by HMG-CoA reductase inhibitors [2]. Prior in vitro studies demonstrated that lapaquistat reduced statin-induced cytotoxicity in human skeletal myocytes, whereas zaragozic acid A has not been evaluated for this protective property [3].

Statin-induced myotoxicity Skeletal muscle Cerivastatin Guinea pig model

Lapaquistat Mechanism: Selective Downstream Cholesterol Inhibition Without Isoprenoid Depletion

Lapaquistat inhibits squalene synthase at a step downstream of HMG-CoA reductase and specifically downstream of farnesyl pyrophosphate (FPP) synthesis, thereby blocking cholesterol production while preserving upstream isoprenoid biosynthesis [1]. Unlike statins, which deplete mevalonate pathway intermediates including ubiquinone (CoQ10), dolichol, and geranylgeranyl pyrophosphate, lapaquistat maintains these essential non-sterol isoprenoids [2]. This mechanistic distinction was the primary rationale for developing lapaquistat as a potential alternative to statins with reduced muscle toxicity risk. Early SQS inhibitors (zaragozic acids) share this mechanistic advantage but were limited by toxicity, whereas lapaquistat uniquely combined pathway selectivity with Phase 3 human validation [3].

Cholesterol biosynthesis pathway Isoprenoid preservation Mechanism of action

Validated Research Applications for Lapaquistat Based on Phase 2/3 Clinical and Preclinical Evidence


Investigating Cholesterol Biosynthesis Pathway Modulation Without Isoprenoid Depletion Confounders

Researchers studying the mevalonate pathway and cholesterol biosynthesis can utilize lapaquistat to selectively inhibit squalene synthase while preserving upstream isoprenoids (ubiquinone, dolichol, geranylgeranyl pyrophosphate) that are depleted by statins [1]. This application is supported by lapaquistat's defined IC50 of 45-260 nM against human squalene synthase and the extensive Phase 2/3 clinical data establishing its on-target cholesterol-lowering efficacy (21.6% LDL-C reduction at 100 mg monotherapy) [2].

Combination Lipid-Lowering Strategy Research with Atorvastatin or Simvastatin

Lapaquistat acetate is validated for add-on studies with statins, having demonstrated incremental LDL-C reductions of 18.0% beyond statin monotherapy in pooled Phase 3 analyses and significant hs-CRP reduction when co-administered with atorvastatin (10-40 mg daily) in a 448-subject randomized controlled trial [1]. This positions lapaquistat as a reference compound for investigating dual-pathway lipid-lowering strategies [2].

Statin-Induced Myotoxicity Attenuation and Muscle Cell Protection Research

Lapaquistat is the only SQS inhibitor with established in vivo evidence for preventing statin-induced myotoxicity. In a guinea pig model, lapaquistat acetate (30 mg/kg) co-administered with cerivastatin (1 mg/kg) almost completely prevented myotoxic injury while maintaining 45% cholesterol reduction [1]. This unique protective property, attributed to isoprenoid pathway preservation, makes lapaquistat an essential tool for investigating statin-associated muscle symptoms and potential rescue strategies [2].

Hepatotoxicity Mechanism and Drug-Induced Liver Injury Model Development

The well-characterized hepatotoxicity profile of lapaquistat—including ALT ≥3× ULN incidence of 2.0-2.7% at 100 mg versus 0.3-0.7% for placebo/atorvastatin comparators, and two documented Hy's Law cases in 6,151 patients—provides a valuable reference dataset for hepatotoxicity research [1]. Researchers investigating squalene synthase inhibition-associated hepatic injury or developing predictive liver toxicity models can leverage this quantified safety profile as a benchmark [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lapaquistat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.